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molecular formula C12H10ClNO2 B1607858 2-(4-Chloro-2-butenyl)-1,3-isoindolinedione CAS No. 31645-84-8

2-(4-Chloro-2-butenyl)-1,3-isoindolinedione

Cat. No. B1607858
M. Wt: 235.66 g/mol
InChI Key: VSGHWUAHVBTJIU-UHFFFAOYSA-N
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Patent
US08119642B2

Procedure details

Trans-1,4-dichloro-2-butene (1.14 ml, 10.8 mmol) was dissolved in DMF (27 ml) and purged with argon. Potassium pthalamide (1.00 g, 5.40 mmol) was added to the solution and the reaction was allowed to stir at room temperature overnight. The reaction was then poured into water (75 ml), which precipitated a white solid. This solid was collected by filtration and purified using silica gel chromatography (3:1 Hex:EtOAc) to afford a 76% yield (961 mg) of a white solid.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Potassium pthalamide
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2]/[CH:3]=[CH:4]/[CH2:5]Cl.[C:7]([NH2:18])(=[O:17])[C:8]1[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:10](N)=[O:11].[K].O>CN(C=O)C>[Cl:1][CH2:2][CH:3]=[CH:4][CH2:5][N:18]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:11] |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
ClC\C=C\CCl
Name
Quantity
27 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Potassium pthalamide
Quantity
1 g
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)N.[K]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon
CUSTOM
Type
CUSTOM
Details
precipitated a white solid
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=CCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 961 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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